molecular formula C6H5IN4 B8025601 6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B8025601
M. Wt: 260.04 g/mol
InChI Key: QNOFCKSFMDNKCO-UHFFFAOYSA-N
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Description

6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a halogenated heterocyclic compound featuring a pyrrolopyrimidine core with an iodine atom at position 6 and an amine group at position 2. Its molecular formula is C₆H₅IN₄, with a molecular weight of 296.05 g/mol (predicted) . This compound is part of a broader class of pyrrolopyrimidines, which are extensively studied for their biological activities, including kinase inhibition and antiparasitic properties . The iodine substituent enhances electrophilicity and may improve binding affinity in therapeutic targets due to its size and polarizability. The 2-amine group is critical for potency, as demonstrated in analogs retaining this moiety .

Properties

IUPAC Name

6-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN4/c7-4-1-3-2-9-6(8)11-5(3)10-4/h1-2H,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOFCKSFMDNKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC(=NC=C21)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

The iodination is typically conducted using iodine (I₂) in combination with sodium iodide (NaI) and hydrogen peroxide (H₂O₂) as an oxidizing agent. The reaction proceeds under controlled temperatures, often between 25°C and 75°C, to facilitate the generation of iodonium ions (I⁺), which act as electrophiles. The amine group at position 2 directs the electrophilic attack to the para position (C6) due to its electron-donating resonance effects.

ParameterSpecification
POCl₃ Equivalents3.0
Base (DIPEA) Equivalents2.0
Temperature70°C (chlorination), 105°C (reflux)
Yield52–87%

Reaction Optimization and Challenges

Regioselectivity Control

The amine at position 2 plays a critical role in directing iodination to C6. Computational studies suggest that resonance donation from the amine stabilizes the transition state at the para position, minimizing byproducts.

Yield Limitations

  • The direct iodination method faces yield limitations (exact figures unspecified) due to competing side reactions, such as over-iodination or demethylation.

  • Scalability challenges arise from the use of volatile reagents like POCl₃, necessitating stringent temperature control.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Absence of the 7-methyl group (δ ~2.5 ppm) and presence of aromatic protons adjacent to iodine (δ ~7.8–8.2 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 260.04 (C₆H₅IN₄) .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Medicinal Chemistry

1. Kinase Inhibition

One of the primary applications of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is as a building block for synthesizing kinase inhibitors. It has been shown to inhibit Hematopoietic Progenitor Kinase 1 (HPK1), which plays a significant role in T-cell receptor (TCR) signaling pathways. This inhibition can modulate immune responses, making it a candidate for therapeutic strategies against autoimmune diseases and cancers.

2. Antiviral Agents

The compound also serves as a precursor in the development of antiviral agents. Its derivatives have been tested for efficacy against various viral infections, showing potential in disrupting viral replication mechanisms.

3. Anticancer Properties

Recent studies have highlighted the compound's ability to induce cell cycle arrest and apoptosis in cancer cell lines such as HepG2. For instance, compounds derived from this compound demonstrated significant antiproliferative effects, with IC50 values indicating potent activity against tumor cells .

Biological Studies

1. Enzyme Probes

In biological research, this compound is utilized as a probe to study specific enzymes and receptors involved in cellular processes. Its unique structure allows researchers to investigate the binding affinities and functional roles of various proteins within signaling pathways.

2. Mechanistic Investigations

The compound has been employed in mechanistic studies to elucidate the biochemical pathways involving nitric oxide production and inflammatory responses. Its ability to inhibit nitric oxide synthase activity has implications for understanding inflammation-related diseases .

Material Science

1. Organic Electronics

The derivatives of this compound are being explored for applications in organic electronics, particularly in light-emitting diodes (LEDs) and organic photovoltaics (OPVs). The electronic properties of pyrrolopyrimidine derivatives make them suitable candidates for developing efficient organic semiconductor materials.

Case Studies

Case Study 1: HPK1 Inhibition

A study investigating the inhibitory effects of this compound on HPK1 revealed that it significantly reduced TCR signaling in T-cells. The results indicated a potential therapeutic application for modulating immune responses in autoimmune disorders.

Case Study 2: Anticancer Activity

In vitro experiments conducted on HepG2 cells showed that treatment with derivatives of this compound resulted in increased apoptosis rates compared to controls. Flow cytometry analyses demonstrated altered cell cycle distributions, supporting its use as an anticancer agent.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical attributes of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine with related derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) pKa (Predicted) Key Applications References
This compound 1638763-80-0 C₆H₅IN₄ 296.05 Iodo (6), NH₂ (2) Not reported Kinase inhibition, drug development
6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine 1378817-57-2 C₆H₅ClN₄ 168.58 Chloro (6), NH₂ (2) 11.71 Organic synthesis intermediate
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine 84955-31-7 C₆H₅ClN₄ 168.58 Chloro (4), NH₂ (2) Not reported Antiparasitic agent synthesis
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine 163622-50-2 C₆H₅IN₄ 296.05 Iodo (5), NH₂ (4) Not reported Experimental phasing in crystallography
5-Iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidin-4-amine 931115-93-4 C₉H₁₁IN₄ 302.11 Iodo (5), NH₂ (4), isopropyl (7) 4.99 Not reported

Key Observations :

  • Halogen Position : The iodo or chloro substituent at position 6 (vs. 4 or 5) alters electronic distribution and steric effects, impacting receptor binding .
  • Molecular Weight : Iodo derivatives (e.g., ~296 g/mol) are heavier than chloro analogs (~168 g/mol), influencing solubility and pharmacokinetics .
  • Amine Group : Retention of the 2-NH₂ group is associated with enhanced biological activity, as seen in kinase inhibitors .

Biological Activity

6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

This compound is characterized by its unique heterocyclic structure, which contributes to its biological activity. The presence of iodine in the structure may enhance its interactions with biological targets.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific kinases. Kinases are crucial enzymes involved in various cellular processes, including signal transduction and cell division.

  • Inhibition of Kinases :
    • The compound has been shown to inhibit the colony-stimulating factor-1 receptor (CSF1R), which plays a vital role in macrophage differentiation and maintenance. Inhibition of CSF1R has therapeutic implications for diseases involving macrophage activity, such as cancer and inflammatory disorders .
    • It also exhibits selective inhibition against other kinases in the platelet-derived growth factor receptor (PDGFR) family, indicating a potential for targeted therapeutic applications .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

In Vitro Studies

  • Cytotoxicity :
    • Studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For example, it showed significant inhibitory effects on MDA-MB-231 breast cancer cells with an IC50 value indicating potent activity against these cells .
  • Selectivity :
    • The compound's selectivity towards specific targets suggests that it could minimize off-target effects commonly associated with less selective kinase inhibitors. This selectivity is crucial for developing safer therapeutic agents.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Cancer Treatment :
    • A study focused on the synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives found that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models .
  • Inflammation :
    • The compound's ability to modulate kinase activity suggests potential applications in treating inflammatory diseases by regulating macrophage function and other immune responses.

Research Findings

Recent research has provided insights into the structure–activity relationship (SAR) of pyrrolo[2,3-d]pyrimidine derivatives, including this compound:

CompoundTarget KinaseIC50 (nM)Biological Activity
This compoundCSF1R<10Inhibits macrophage differentiation
Related Compound APDGFR<20Anti-cancer properties
Related Compound BEGFR<15Potential anti-inflammatory effects

Q & A

Q. Table 1: Example Reaction Conditions

Reagent/CatalystSolventTemperatureTimeYield (%)Reference
Pd(OAc)₂/X-PhosDioxane100°C4 h65–75
CuI/1,10-PhenanthrolineDMF120°C12 h50–60

Advanced: How can reaction conditions be optimized to enhance regioselectivity during iodination at the 6-position?

Methodological Answer:
Regioselectivity challenges arise due to competing substitution at other positions (e.g., 4 or 7). Strategies include:

  • Directing Groups : Introduce temporary protecting groups (e.g., Ts at N7) to block alternative reaction sites .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor iodination via stabilization of transition states .
  • Catalyst Screening : Pd-based catalysts (e.g., Pd₂(dba)₃) with bulky ligands (JohnPhos) improve selectivity for the 6-position .

Critical Analysis : Contradictions in yields (e.g., 50–75%) across studies suggest sensitivity to substrate purity and catalyst loading. Systematic screening via DoE (Design of Experiments) is recommended.

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Downfield shift for H6 (~δ 8.2 ppm) due to iodine’s electronegativity .
    • NH₂ protons at δ 6.5–7.0 ppm (broad singlet) .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₆H₆IN₄: 292.9652) .
  • IR : N-H stretches at ~3300 cm⁻¹ and C-I stretches at ~500 cm⁻¹ .

Advanced: How can computational methods (e.g., DFT or molecular docking) guide the design of derivatives with enhanced kinase inhibition?

Methodological Answer:

  • Docking Studies : Use programs like AutoDock Vina to model interactions between the 6-iodo derivative and kinase active sites (e.g., FAK or VEGFR2). The iodine atom’s size and hydrophobicity can be optimized for π-alkyl or halogen bonding .
  • DFT Calculations : Assess electronic effects of substituents on the pyrrolopyrimidine core. For example, electron-withdrawing groups (e.g., I) at position 6 increase electrophilicity, enhancing binding to ATP pockets .

Case Study : Derivatives with 6-Iodo substitution showed 2–3× higher FAK inhibition (IC₅₀ = 12 nM) compared to bromo analogs, attributed to improved hydrophobic interactions .

Basic: What in vitro assays are used to evaluate the biological activity of this compound?

Methodological Answer:

  • Kinase Inhibition : Use TR-FRET or ADP-Glo assays to measure IC₅₀ values against target kinases (e.g., FAK, EGFR) .
  • Antiproliferative Activity : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HCT-116, MDA-MB-231) .

Q. Table 2: Representative Biological Data

Cell LineIC₅₀ (μM)Target KinaseReference
HCT-1160.45FAK
MDA-MB-2310.67VEGFR2

Advanced: How can researchers resolve contradictions in reported biological activities of analogs?

Methodological Answer:
Discrepancies often arise from:

  • Assay Conditions : Variations in ATP concentrations (e.g., 1 mM vs. 10 μM) or incubation times .
  • Substituent Effects : Minor structural changes (e.g., 2-NH₂ vs. 2-Me) drastically alter potency. Compare pairwise analogs (with/without 2-NH₂) under identical conditions .
  • Off-Target Effects : Use selectivity panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .

Example : A 2-NH₂ analog showed 10× higher FAK inhibition than its 2-desNH₂ counterpart, confirming the group’s critical role .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Stability : Susceptible to light-induced degradation; store in amber vials at -20°C under inert gas (Ar/N₂).
  • Purity Monitoring : Regular HPLC analysis (C18 column, MeCN/H₂O gradient) to detect dehalogenation or oxidation products .

Advanced: How can crystallography (e.g., SHELX) resolve ambiguities in molecular conformation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Use SHELX suite for structure refinement. Key steps:
    • Data Collection: High-resolution (<1.0 Å) data minimizes thermal motion artifacts .
    • Twinning Analysis: SHELXD detects pseudo-merohedral twinning in crystals with low symmetry .
  • Case Study : A related pyrrolopyrimidine derivative exhibited planar conformation in the solid state, confirming DFT-predicted geometry .

Basic: What are the safety considerations when handling this compound?

Methodological Answer:

  • Toxicity : Acute oral toxicity (LD₅₀ > 500 mg/kg in rats); use PPE (gloves, goggles) to avoid dermal exposure .
  • Waste Disposal : Halogenated waste must be incinerated in accordance with EPA guidelines .

Advanced: How can isotopic labeling (e.g., ¹³C/¹⁵N) aid in metabolic or mechanistic studies?

Methodological Answer:

  • Metabolic Tracing : Synthesize ¹³C-labeled analogs at the pyrimidine ring to track incorporation into DNA/RNA via LC-MS .
  • Mechanistic Probes : ¹⁵N-labeled NH₂ groups enable NMR studies of hydrogen-bonding interactions in enzyme-inhibitor complexes .

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